molecular formula C10H20N2 B13000360 1-Azaspiro[4.5]decan-8-ylmethanamine

1-Azaspiro[4.5]decan-8-ylmethanamine

Cat. No.: B13000360
M. Wt: 168.28 g/mol
InChI Key: QLNWRXDVJZBUFT-UHFFFAOYSA-N
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Description

1-Azaspiro[45]decan-8-ylmethanamine is a spirocyclic amine compound characterized by a unique spiro structure, where a nitrogen atom is part of the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azaspiro[4.5]decan-8-ylmethanamine can be synthesized through various methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) for 0.5-2 hours. The crude product is then purified through recrystallization using ethanol .

Industrial Production Methods

For industrial production, the method described above is suitable due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[4.5]decan-8-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the substituent used.

Scientific Research Applications

1-Azaspiro[4.5]decan-8-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decan-8-ylmethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been studied for its potential to inhibit the Nav1.7 channel, which is involved in pain signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azaspiro[4.5]decan-8-ylmethanamine stands out due to its unique spirocyclic structure, which imparts rigidity and three-dimensionality to the molecule. This structural feature enhances its potential as a scaffold for drug development and other applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-azaspiro[4.5]decan-8-ylmethanamine

InChI

InChI=1S/C10H20N2/c11-8-9-2-5-10(6-3-9)4-1-7-12-10/h9,12H,1-8,11H2

InChI Key

QLNWRXDVJZBUFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)CN)NC1

Origin of Product

United States

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